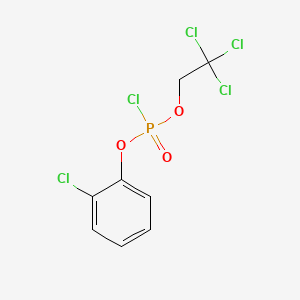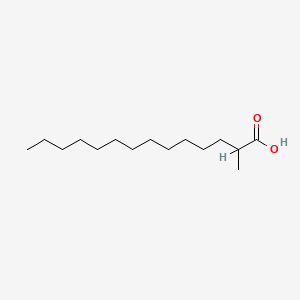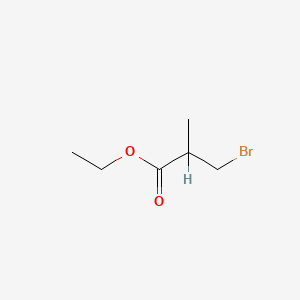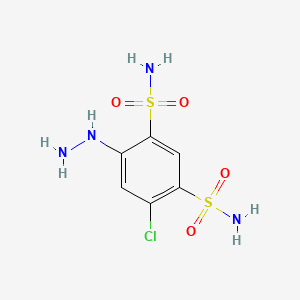
2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate
Vue d'ensemble
Description
2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate is a chemical compound with the molecular formula C8H6Cl5O3P. It is known for its use as a phosphorylating agent, particularly in the preparation of protected nucleotides . This compound is characterized by the presence of a chlorophenyl group, a trichloroethyl group, and a chlorophosphate group, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate typically involves the reaction of 2-chlorophenol with 2,2,2-trichloroethanol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chlorophenol+2,2,2-Trichloroethanol+Phosphorus Oxychloride→2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate+By-products
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorophosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chlorophenol and 2,2,2-trichloroethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents under mild to moderate temperatures.
Hydrolysis: Water or aqueous solutions are used as reagents, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired products.
Major Products Formed
Substitution Reactions: Products include substituted phosphates with various nucleophiles.
Hydrolysis: Major products are 2-chlorophenol and 2,2,2-trichloroethanol.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate has several scientific research applications, including:
Chemistry: Used as a phosphorylating agent in the synthesis of protected nucleotides and other phosphorylated compounds.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate involves the transfer of the chlorophosphate group to target molecules. This process typically occurs through nucleophilic attack by the target molecule on the phosphorus atom of the chlorophosphate group, leading to the formation of a phosphorylated product. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
2-Chlorophenyl chloroformate: Another phosphorylating agent with similar applications.
2,2,2-Trichloroethyl phosphate: Used in various chemical synthesis processes.
Uniqueness
2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis. Its ability to act as a phosphorylating agent makes it valuable in the preparation of protected nucleotides and other phosphorylated compounds, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
1-chloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl5O3P/c9-6-3-1-2-4-7(6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLCYMQZIPSODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(OCC(Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975215 | |
| Record name | 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59819-52-2 | |
| Record name | 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59819-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059819522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorophenyl 2,2,2-trichloroethyl chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,1'-Spirobi[1H-indene]-5,5',6,6',7,7'-hexol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1619402.png)

![5-Methylbicyclo[2.2.1]hept-2-ene](/img/structure/B1619405.png)



